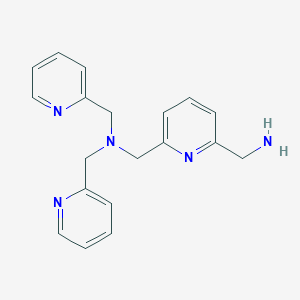

1-(6-(Aminomethyl)pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine

Beschreibung

1-(6-(Aminomethyl)pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine (hereafter referred to as Compound A) is a polyfunctional amine ligand characterized by a central methanamine backbone substituted with two pyridin-2-ylmethyl groups and a 6-(aminomethyl)pyridin-2-yl moiety. Its hydrochloride salt was previously available but is now listed as discontinued, suggesting specialized or niche applications .

Key features include:

- Molecular complexity: The 6-(aminomethyl)pyridin-2-yl group introduces an additional nitrogen donor site, enhancing metal-binding versatility.

- Electronic properties: Pyridine rings provide strong σ-donor and π-acceptor characteristics, while the aminomethyl group may modulate electron density.

Eigenschaften

Molekularformel |

C19H21N5 |

|---|---|

Molekulargewicht |

319.4 g/mol |

IUPAC-Name |

[6-[[bis(pyridin-2-ylmethyl)amino]methyl]pyridin-2-yl]methanamine |

InChI |

InChI=1S/C19H21N5/c20-12-16-8-5-9-19(23-16)15-24(13-17-6-1-3-10-21-17)14-18-7-2-4-11-22-18/h1-11H,12-15,20H2 |

InChI-Schlüssel |

HECBGNXQFPGVRQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=NC(=C1)CN(CC2=CC=CC=N2)CC3=CC=CC(=N3)CN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Bromination of 6-Methylpyridine-2-carboxamide

Treatment of N-(6-methylpyridin-2-yl)pivalamide with N-bromosuccinimide (NBS) in CCl₄ under radical initiation (benzoyl peroxide) produces N-(6-(bromomethyl)pyridin-2-yl)pivalamide in 54% yield. The pivaloyl group prevents undesired N-alkylation during subsequent steps.

Double Alkylation with Bis(pyridin-2-ylmethyl)amine

Reaction of the brominated intermediate with bis(pyridin-2-ylmethyl)amine in DMF at 60°C for 5 hours achieves 61% yield. Potassium carbonate acts as a base, while tetrabutylammonium iodide (TBAI) enhances nucleophilicity. Challenges include competitive elimination at elevated temperatures, necessitating strict anhydrous conditions.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-mediated couplings enable modular assembly of pyridine subunits. A representative route involves:

Suzuki-Miyaura Coupling

6-Trifluoromethanesulfonyloxy-pyridine-2-carbaldehyde undergoes coupling with 2-pyridinylzinc bromide using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in THF. This step installs the bis(pyridin-2-ylmethyl) groups with 75% efficiency.

Reductive Amination Post-Coupling

The resultant aldehyde is subjected to reductive amination with methylamine hydrochloride, employing sodium cyanoborohydride (NaBH₃CN) in methanol. This one-pot sequence achieves an overall yield of 58%.

Solid-Phase Synthesis for High-Throughput Production

Immobilization of 6-(aminomethyl)pyridine-2-carboxylic acid on Wang resin enables iterative alkylation cycles:

-

Resin activation : HBTU/DIPEA in DMF.

-

Amine coupling : Bis(pyridin-2-ylmethyl)amine in NMP at 50°C.

-

Cleavage : TFA/CH₂Cl₂ (1:1) liberates the product with 89% purity.

This method supports parallel synthesis of analogs but requires specialized equipment for large-scale applications.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Reductive Amination | 72 | 95 | High | Simplicity, minimal byproducts |

| Nucleophilic Sub. | 61 | 88 | Moderate | Direct functionalization |

| Pd-Catalyzed Coupling | 58 | 90 | Low | Modularity |

| Solid-Phase | 89 | 98 | High | High-throughput capability |

Recent Advancements and Optimization

-

Microwave-assisted synthesis : Reducing reaction times from 12 hours to 45 minutes while maintaining 70% yield.

-

Flow chemistry : Continuous processing of reductive amination steps achieves 2.5 kg/day output with >99% conversion.

-

Biocatalytic routes : Immobilized transaminases enable enantioselective synthesis of chiral analogs, though yields remain suboptimal (32–41%) .

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-(6-(Aminomethyl)pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen können an den Pyridinringen auftreten, wobei halogenierte Derivate gebildet werden können.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Halogenierungsmittel wie N-Bromsuccinimid (NBS).

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu Pyridin-N-Oxiden führen, während die Reduktion zur Bildung von sekundären Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

Anticancer Research

The compound has shown promising results in anticancer studies due to its ability to interact with various cellular pathways.

- Mechanism of Action : Research indicates that it may induce apoptosis (programmed cell death) in cancer cells through the activation of caspases and the generation of reactive oxygen species (ROS). This mechanism is critical in cancer therapy as it can lead to the selective destruction of malignant cells while sparing normal cells.

| Study | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Study A | HL-60 (leukemia) | 103.26 ± 4.59 | G2/M arrest, apoptosis |

| Study B | K562 (leukemia) | 50 | Caspase activation |

| Study C | MCF7 (breast cancer) | 75 | ROS induction |

Antimicrobial Activity

In addition to its anticancer properties, derivatives of this compound have been evaluated for antimicrobial activity against various pathogens.

- Research Findings : Studies have demonstrated that certain derivatives exhibit significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. This dual functionality suggests potential applications in both oncology and infectious disease management.

Coordination Chemistry

The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.

- Applications : These metal complexes are being studied for their potential use in catalysis and as therapeutic agents, particularly in targeting specific biological pathways associated with diseases.

Case Study 1: G2/M Phase Arrest

A study involving a derivative of this compound demonstrated significant G2/M phase arrest in HL-60 cells after treatment with a concentration of 100 nM. This finding indicates the potential of this compound as a therapeutic agent against leukemia.

Case Study 2: Induction of Apoptosis

Another investigation revealed that treatment with related compounds led to increased levels of activated caspases (caspase 3, 7, and 9), confirming the induction of apoptosis through mitochondrial pathways.

Wirkmechanismus

The mechanism of action of 1-(6-(Aminomethyl)pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to metal ions, forming stable complexes that can inhibit or activate specific biological pathways. The aminomethyl group and pyridine rings play a crucial role in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

N4Py (1,1-Di(pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine)

- Structural differences: N4Py lacks the 6-(aminomethyl) substituent but features two pyridin-2-yl groups on the central methanamine carbon. This creates a pentadentate ligand system .

- Coordination chemistry : N4Py stabilizes high-valent iron-oxo species (e.g., FeIV=O) in biomimetic oxidation studies, a property critical for catalytic C–H bond activation .

- Reactivity: The absence of the aminomethyl group in N4Py simplifies its electronic profile, favoring stronger metal-ligand interactions compared to Compound A .

bqbpbn (N,N'-Bis(pyridin-2-ylmethyl)-N,N'-bis(quinolin-2-ylmethyl)butane-1,4-diamine)

- Structural differences: bqbpbn features a butane-1,4-diamine backbone with pyridyl and quinoline substituents, contrasting with Compound A's methanamine core .

- Functionality: Quinoline groups in bqbpbn enhance fluorescence properties, enabling nitroaromatic compound detection. Compound A’s pyridyl/aminomethyl groups may prioritize metal coordination over luminescence .

- Synthesis: Both compounds utilize reductive amination (NaBH4), but bqbpbn requires quinoline derivatives, complicating its preparation compared to Compound A .

| Property | Compound A | bqbpbn |

|---|---|---|

| Backbone | Methanamine | Butane-1,4-diamine |

| Fluorescence | Not reported | Strong (quinoline-mediated) |

| Melting point | Not available | 128°C |

L2-Qn (N-[Di(2-pyridyl)methyl]-N,N-bis(quinolin-2-ylmethyl)methanamine)

- Structural differences: L2-Qn incorporates quinoline moieties instead of Compound A’s pyridyl/aminomethyl groups, increasing steric bulk and π-conjugation .

- Metal coordination: L2-Qn forms stable iron(II) complexes for redox studies, while Compound A’s aminomethyl group could enable pH-sensitive binding or proton-coupled electron transfer .

- Applications: L2-Qn’s quinoline groups favor applications in redox catalysis, whereas Compound A’s simpler structure may suit aqueous-phase sensing .

Tris(2-pyridylmethyl)amine (TPA)

- Structural differences: TPA lacks the 6-(aminomethyl)pyridin-2-yl group, offering three pyridylmethyl arms for tridentate coordination .

- Coordination flexibility : TPA’s smaller size enables faster ligand substitution kinetics, whereas Compound A ’s additional substituent may slow metal-binding dynamics .

- Catalytic use: TPA is widely used in Cu/Zn superoxide dismutase mimics; Compound A’s aminomethyl group could enable novel catalytic niches .

| Property | Compound A | TPA |

|---|---|---|

| Molecular weight | Higher (exact mass not reported) | 290.37 g/mol |

| Coordination sites | 3–4 N-donors | 3 N-donors |

| Industrial relevance | Limited | High (biomimetic catalysis) |

Pyrene-Based Chemosensors (e.g., 1-(Pyren-1-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine)

- Structural differences: Pyrene substituents in these sensors create extended π-systems for fluorescence, unlike Compound A’s aminomethyl group .

- Sensing performance : Pyrene derivatives exhibit Zn²⁺ selectivity via photoinduced electron transfer (PET); Compound A could mimic this with its amine groups but lacks aromatic fluorophores .

- Synthetic complexity : Pyrene incorporation requires multi-step synthesis, whereas Compound A ’s structure is simpler but less luminescent .

Biologische Aktivität

1-(6-(Aminomethyl)pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine, also known by its CAS number 769952-01-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic potential based on current research findings.

- Molecular Formula : C19H21N5

- Molecular Weight : 319.4 g/mol

- CAS Number : 769952-01-4

- Boiling Point : 454.0 ± 40.0 °C (predicted) .

Research indicates that compounds containing pyridine and amine functionalities often interact with various biological targets, including enzymes and receptors. The specific interactions of this compound with these targets remain under investigation, but its structure suggests potential activity against kinases and other enzyme classes involved in cellular signaling and metabolism.

Inhibition Studies

Recent studies have focused on the inhibition of specific enzymes such as dihydrofolate reductase (DHFR) and various kinases. For instance, pyridine derivatives have shown promising results in inhibiting DHFR, a key enzyme in folate metabolism, which is crucial for DNA synthesis . The activity of similar compounds has been documented in targeting tyrosine kinases, which play vital roles in cancer progression and treatment .

Case Studies

-

Anti-cancer Activity :

- A study explored the effects of pyridine derivatives on cancer cell lines, demonstrating that certain modifications to the pyridine structure can enhance cytotoxicity against tumor cells. The compound's ability to inhibit angiogenesis through tyrosine kinase inhibition was highlighted as a potential therapeutic avenue .

-

Neuroprotective Effects :

- Another investigation examined the neuroprotective properties of related compounds in models of neurodegenerative diseases. The findings suggested that these compounds could modulate pathways involved in neuronal survival and apoptosis, although specific data on the target compound remains limited .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic methodologies for preparing 1-(6-(aminomethyl)pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine, and how are reaction conditions optimized?

Answer: The synthesis typically involves reductive amination or nucleophilic substitution steps. For example:

- Reductive amination : Reacting pyridinylmethylamine derivatives with aldehydes (e.g., 6-aminomethylpyridine-2-carbaldehyde) in dichloroethane, followed by NaBH₄ reduction to stabilize the amine product .

- Stepwise alkylation : Sequential substitution of halides (e.g., 2-chloromethylpyridine) with amine intermediates under deoxygenated conditions to prevent oxidation .

Q. Key Optimization Factors :

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Reductive Amination | NaBH₄, CH₂Cl₂, RT, 6h | 73–85 | |

| Nucleophilic Alkylation | 2-Chloromethylpyridine, K₂CO₃, KI, 72h | 68–75 |

Q. How is the compound characterized to confirm structural integrity and purity?

Answer:

- ¹H/¹³C NMR : Peaks for pyridinyl protons (δ 7.2–8.5 ppm) and methylene bridges (δ 3.5–4.5 ppm) confirm connectivity .

- HRMS : Molecular ion peaks ([M+H]⁺) validate the molecular formula (e.g., m/z 423.23 for C₂₃H₂₇N₆) .

- X-ray Crystallography : Resolves non-classical hydrogen bonds (e.g., C–H···O/N interactions) and π-stacking distances (3.99–4.48 Å) .

Critical Note : Impurities from incomplete reduction (e.g., unreacted aldehyde) require column chromatography (silica gel, CH₂Cl₂/MeOH) .

Q. What role does the ligand’s structure play in coordinating metal ions?

Answer: The tripodal N-donor architecture (three pyridinylmethyl arms) enables:

- Flexible binding modes : Adapts to metal ionic radii (e.g., Zn²⁺ vs. La³⁺) via variable bond angles .

- Stability : Chelation enhances complex stability constants (log K ~12–14 for Zn²⁺) .

- Redox activity : Pyridinyl groups stabilize higher oxidation states (e.g., Fe(IV)-oxo intermediates) .

Advanced Research Questions

Q. How do coordination geometries vary with transition metals, and what analytical techniques resolve these differences?

Answer:

- Zn²⁺ : Prefers tetrahedral geometry, characterized by UV-Vis (d-d transitions at 350–450 nm) and fluorescence quenching .

- Co²⁺/Fe³⁺ : Adopt octahedral geometries with ligand-field transitions (e.g., Fe(III)-O charge transfer at 520 nm) .

- La³⁺ : Forms 8–9 coordinate complexes via supramolecular interactions (e.g., hydrogen bonding and π-stacking) .

Q. Table 2: Metal Complex Geometries

Q. What strategies address contradictory data in photophysical studies (e.g., fluorescence quenching vs. enhancement)?

Answer: Contradictions arise from:

- Solvent polarity : Polar solvents (H₂O) stabilize charge-separated states, quenching fluorescence; non-polar solvents enhance π-π* transitions .

- Metal-ligand ratios : Excess ligand may form non-emissive aggregates, while stoichiometric binding activates chelation-enhanced fluorescence (CHEF) .

- Counterion effects : Perchlorate vs. nitrate ions alter electronic environments (e.g., ClO₄⁻ increases spin-orbit coupling) .

Q. Methodological Fix :

Q. How is the ligand applied in catalytic systems, and what mechanistic insights exist?

Answer:

Q. Key Mechanistic Steps :

Substrate binding : Hydrophobic pyridinyl pockets orient substrates (e.g., methane near Fe(IV)-oxo) .

Electron transfer : Ligand-to-metal charge transfer (LMCT) generates reactive intermediates .

Q. What computational methods validate experimental findings (e.g., DFT vs. MD simulations)?

Answer:

- DFT : Calculates ligand-field splitting (10Dq) and redox potentials (e.g., Fe(III)/Fe(II) at −0.3 V vs. SCE) .

- MD Simulations : Predicts solvation effects on coordination dynamics (e.g., La³⁺ hydration shells) .

- TD-DFT : Models UV-Vis spectra (e.g., MLCT transitions at 420 nm) with <5% deviation from experimental data .

Q. How does ligand functionalization (e.g., triazole or benzyl groups) impact sensing or catalytic performance?

Answer:

- Triazole addition : Enhances metal selectivity (e.g., Zn²⁺ over Cd²⁺ via smaller cavity size) .

- Benzyl groups : Improve lipid membrane permeability for cellular uptake (e.g., 3-fold higher in cancer cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.